4-Hydroxybenzenesulfonic acid
Overview
Description
4-Hydroxybenzenesulfonic acid is a compound that has been studied for various applications in chemical synthesis and analysis. It is a derivative of benzenesulfonic acid with a hydroxyl group at the para position, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of derivatives of 4-hydroxybenzenesulfonic acid has been explored in several studies. For instance, a solid p-hydroxybenzenesulfonic acid–formaldehyde resin (SPFR) was prepared using a hydrothermal method and showed catalytic properties in the dehydration reaction of fructose and glucose to 5-hydroxymethylfurfural (HMF), with good recyclability . Another study demonstrated the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) using dodecylbenzenesulfonic acid as a catalyst in aqueous media and under microwave irradiation, highlighting the environmentally benign nature of the process .
Molecular Structure Analysis
The molecular structure of 4-hydroxybenzenesulfonic acid derivatives has been characterized using various techniques. X-ray diffraction and vibrational spectroscopy were used to study the crystal and molecular structure of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, revealing details about the sulfonate group and hydrogen bonding . Similarly, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, showing that the nonhydrogen atoms of the ethoxycarbonyl group are approximately coplanar with the benzene ring .
Chemical Reactions Analysis
4-Hydroxybenzenesulfonic acid and its derivatives participate in various chemical reactions. For example, phenolic compounds can be prepared by catalytic decarboxylation of 4-hydroxybenzoic acid or desulfonation of 4-hydroxybenzenesulfonic acid using palladium complexes . Another study used 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for the analysis of catecholamines and related amines, showcasing its reactivity with primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxybenzenesulfonic acid derivatives have been extensively studied. The proton conductivity and thermal stability of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate were measured, indicating potential applications in proton-conducting materials . Additionally, 4-hydroxybenzenesulfonic acid was used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry, demonstrating its utility as a solvent and matrix material with favorable properties for mass spectrometry analysis .
Scientific Research Applications
Chromogenic System for Measuring Hydrogen Peroxide
4-Hydroxybenzenesulfonic acid is utilized in a chromogenic detection system for the enzymatic assay of uric acid in biological fluids. This system is noted for its reliability, simplicity, rapidity, and adaptability to both manual and automated procedures. Developed in the context of the Sera-Pak line of clinical chemistry reagents, it overcame previous practical disadvantages of uric acid assays, such as the requirement for a serum blank and long incubation times (Fossati & Prencipe, 2010).
Synthesis and Electronic Properties
4-Hydroxybenzenesulfonic acid plays a crucial role in synthesizing poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization. The resultant product exhibits excellent redox activity and stable conductivity, affected minimally by water. This copolymer is used for dopamine determination due to the selectivity imparted by the -SO3- group (Shao-lin Mu, 2008).
Quantum Chemical Modeling
The compound also finds application in quantum chemical modeling. The density functional theory (DFT) is used to calculate hydrate clusters of 4-hydroxybenzenesulfonic acid, providing insights into the structure formation and proton transfer in these acids (T. S. Zyubina et al., 2012).
Biotechnological Applications
In the biotechnology sector, 4-hydroxybenzenesulfonic acid has emerged as an intermediate for producing value-added bioproducts like resveratrol, gastrodin, and vanillyl alcohol. Synthetic biology and metabolic engineering techniques utilize 4-hydroxybenzenesulfonic acid for biosynthesis, addressing the high demand for these high-value bioproducts (Songwei Wang et al., 2018).
Luminescent Coordination Polymers
4-Hydroxybenzenesulfonic acid is instrumental in synthesizing luminescent ladder-like lanthanide coordination polymers. These polymers, characterized by their unique luminescence properties, find use in various applications, including sensors and display technologies (Xiaoping Yang et al., 2008).
Catalyst for Etherification
It serves as a precursor for preparing novel sulfonated carbon catalysts, which are used in the etherification of isopentene with methanol to produce tert-amyl methyl ether, showcasing its versatility in chemical synthesis (Yu Zhao et al., 2010).
Safety And Hazards
Future Directions
The current market situation and future growth potential of the 4-Hydroxybenzenesulfonic Acid market throughout the forecast period is being analyzed . Strategies for marketing, market-entry, market expansion, and other business plans are being developed by understanding factors influencing growth in the market and purchase decisions of buyers .
Relevant Papers
properties
IUPAC Name |
4-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPBITJSIHRMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046421 | |
Record name | 4-Hydroxyphenylsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline] | |
Record name | Benzenesulfonic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Phenolsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3480 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
MISCIBLE WITH WATER, ALCOHOL | |
Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.337 | |
Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000033 [mmHg] | |
Record name | p-Phenolsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3480 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Hydroxybenzenesulfonic acid | |
Color/Form |
NEEDLES | |
CAS RN |
98-67-9 | |
Record name | 4-Hydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenolsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenolsulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Hydroxybenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxyphenylsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74LRO149A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Citations
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